4-(Difluoromethyl)tetrahydro-2H-pyran

Description

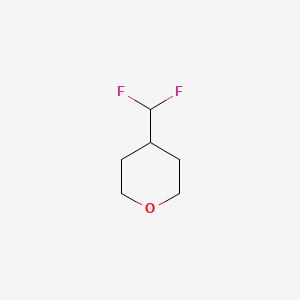

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKIWNALOOGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280293 | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820618-46-9 | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Difluoromethyl Tetrahydro 2h Pyran Systems

Chemical Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group is a key functional motif in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Its ability to act as a lipophilic hydrogen bond donor is a notable property. rsc.org The chemistry of the CHF2 group in 4-(difluoromethyl)tetrahydro-2H-pyran centers on the stability of the group itself and the potential for reactions at its strong carbon-fluorine bonds.

The difluoromethyl group is generally considered chemically robust and stable under a wide range of synthetic conditions. The C-F bonds are the strongest single bonds to carbon, rendering the group resistant to many chemical transformations. However, its stability is not absolute and can be influenced by the reaction medium, particularly strong acidic or basic conditions.

Under neutral and moderately acidic or basic conditions, the CHF2 group is typically inert. In strongly acidic media, the tetrahydropyran (B127337) ring's oxygen atom is more likely to be protonated, potentially leading to ring-opening reactions before the CHF2 group is affected. acs.orgacs.org

In the presence of very strong bases, the hydrogen atom of the CHF2 group exhibits some acidity (pKa is generally high but lower than that of a corresponding CH3 group) due to the electron-withdrawing effect of the two fluorine atoms. youtube.com Deprotonation can lead to the formation of a difluoromethyl anion, though this typically requires potent bases like organolithium reagents. The stability of this anion is moderate, and it can serve as a nucleophile in certain reactions, although elimination of a fluoride (B91410) ion to form a difluorocarbene is a potential subsequent pathway.

| Condition | Expected Stability of CHF2 Group | Potential Reactions | Comments |

|---|---|---|---|

| Neutral (e.g., H2O, pH 7) | High | None | The CHF2 group is highly stable under neutral aqueous conditions. |

| Aqueous Acid (e.g., 1M HCl) | High | None expected at the CHF2 group. | The tetrahydropyran ring is more likely to undergo acid-catalyzed reactions before the CHF2 group. acs.org |

| Aqueous Base (e.g., 1M NaOH) | High | Minimal; very slow hydrolysis may be possible under harsh conditions. | Generally stable, but prolonged exposure to strong, hot alkali could potentially lead to degradation. |

| Strong Non-nucleophilic Base (e.g., LDA, NaH) | Moderate | Deprotonation to form a difluoromethyl anion. | The resulting anion can be a reactive intermediate. |

| Strong Acid (e.g., conc. H2SO4, Lewis Acids) | High | None expected at the CHF2 group. | Reactions are more likely to occur on the THP ring's oxygen atom. acs.org |

| Reductive Conditions (e.g., NaBH4, H2/Pd) | High | None | The C-F and C-H bonds of the CHF2 group are not susceptible to standard catalytic hydrogenation or hydride reagents. |

| Oxidative Conditions (e.g., KMnO4, CrO3) | High | None | The CHF2 group is resistant to oxidation. |

Direct functionalization of the C-F bond in a difluoromethyl group is a challenging transformation due to its high bond dissociation energy. Such reactions typically require harsh conditions or specialized reagents, often involving radical intermediates or transition metal catalysis. rhhz.net

Reductive Defluorination: While difficult, selective cleavage of a single C-F bond to generate a monofluoromethyl radical or anion is a known process, particularly in the context of trifluoromethyl groups. rhhz.net Similar strategies could potentially be applied to this compound. Photoredox catalysis, for instance, has emerged as a powerful tool for generating radical intermediates that can facilitate C-F bond cleavage under relatively mild conditions. rhhz.netmdpi.com

Nucleophilic Substitution: The direct S_N2 displacement of a fluoride ion from a difluoromethyl group is generally not feasible due to the strength of the C-F bond and the poor leaving group ability of fluoride. cas.cn However, intramolecular nucleophilic substitution to cleave a C-F bond can be more favorable if a suitable nucleophile is positioned correctly within the molecule, often forming a new ring. cas.cn For this compound, this would require prior functionalization of the THP ring to introduce such a nucleophile.

| Reaction Type | Reagents/Conditions | Potential Product Type | Reference Concept |

|---|---|---|---|

| Radical Defluorinative Coupling | Photocatalyst (e.g., Ir or Ru complex), light, radical precursor | C-C or C-heteroatom bond formation at the difluoromethyl carbon | Analogous to reactions on trifluoromethylarenes. rhhz.net |

| Reductive Defluorination | Strong reducing agents (e.g., dissolving metal reduction) | 4-(Fluoromethyl)tetrahydro-2H-pyran | Requires forcing conditions. |

| Intramolecular S_N2 Displacement | Internal O- or N-nucleophile positioned on the THP ring | Bicyclic product with C-F bond cleavage | Requires pre-functionalization of the THP core. cas.cn |

Ring Transformations and Functionalization of the Tetrahydro-2H-pyran Core

The tetrahydropyran ring is a common scaffold in natural products and pharmaceuticals, and its chemistry is well-established. rsc.orgmdpi.com The presence of the ether oxygen atom and the specific substitution pattern dictate its reactivity towards various reagents.

The term nucleophilic and electrophilic reactions can refer to the behavior of the THP ring itself or its reactions with nucleophilic and electrophilic reagents. masterorganicchemistry.com

The THP Ring as a Nucleophile/Base: The lone pairs on the oxygen atom impart Lewis basicity to the ring. The ring can react with electrophiles, most commonly a proton from a Brønsted acid or a Lewis acid. This initial coordination or protonation activates the ring, making it susceptible to subsequent reactions like ring opening. acs.orgacs.org

Reactions with Electrophiles at Carbon: While the C-H bonds of the THP ring are generally unreactive, the positions adjacent to the ring oxygen (C2 and C6, the α-positions) are activated. Deprotonation at these sites using a strong base like s-butyllithium (sBuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can generate an α-lithiated intermediate. researchgate.net This nucleophilic species can then be trapped by a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C2 or C6 position. The electron-withdrawing difluoromethyl group at C4 is expected to have a minor electronic influence on the acidity of the C2/C6 protons.

| Position | Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|---|

| Oxygen | Protonation/Lewis Acid Coordination | H+, BF3·OEt2 | Oxonium ion | Activated THP ring |

| C2 / C6 | α-Lithiation and Electrophilic Quench | 1. sBuLi/TMEDA; 2. Electrophile (E+) | α-Lithiated THP | 2-Substituted-4-(difluoromethyl)THP |

Tetrahydropyran rings can undergo cleavage under specific, typically acidic, conditions. acs.orgresearchgate.net The reaction is initiated by the protonation of the ring oxygen, followed by nucleophilic attack at either the C2 or C6 position, leading to the opening of the ring.

In the case of this compound, treatment with a strong acid (e.g., HBr, HI) could lead to the formation of a halo-alcohol. The reaction would likely proceed via an oxocarbenium ion intermediate. acs.org The specific product would depend on which C-O bond is cleaved and the nature of the nucleophile present. For example, reaction with HBr could potentially yield 2-bromo-5-(difluoromethyl)pentan-1-ol or 1-bromo-5-(difluoromethyl)pentan-2-ol, depending on the regioselectivity of the nucleophilic attack.

Rearrangement reactions of the THP ring itself are less common but can be induced under certain conditions, such as the nitrite-catalyzed ring contraction of substituted tetrahydropyrans to form 2-acyltetrahydrofurans. acs.org Applying such a transformation to this compound would be a novel extension of that methodology.

Achieving selective functionalization at positions other than C2 and C6 is more challenging but can be accomplished through various synthetic strategies.

α-Positions (C2, C6): As discussed, deprotonation-alkylation is the most direct method for functionalizing these positions. researchgate.net

β-Positions (C3, C5): Functionalization at these positions typically requires a multi-step sequence. One approach could involve the synthesis of a dihydropyran intermediate followed by functionalization of the double bond and subsequent reduction.

γ-Position (C4): Direct C-H functionalization at the C4 position is difficult, especially since it already bears a substituent. Any further transformation at this position would likely involve the chemistry of the difluoromethyl group itself, as described in section 3.1.

The Prins cyclization is a powerful method for constructing functionalized tetrahydropyran rings from homoallylic alcohols and aldehydes, often allowing for the stereoselective installation of substituents at various positions. organic-chemistry.orgnih.gov While this is a method of synthesis rather than a post-modification, it highlights a key strategy for accessing specifically functionalized 4-substituted THP rings.

Stereochemical Outcomes in Derivative Synthesis

The stereochemical outcomes in the synthesis of derivatives starting from this compound are a critical consideration for the development of novel chemical entities. The presence of the difluoromethyl group at the C4 position can exert significant stereoelectronic effects, influencing the facial selectivity of incoming reagents and directing the stereochemical course of reactions on the tetrahydropyran ring. However, detailed research findings and specific data on the stereoselective derivatization of this particular heterocyclic system are not extensively documented in publicly available literature.

In broader studies of tetrahydropyran systems, the stereochemical course of reactions is often governed by a combination of steric and electronic factors. For instance, in reactions involving electrophilic attack on a substituted tetrahydropyran, the incoming electrophile may preferentially approach from the sterically less hindered face. Conversely, the electronic nature of substituents can influence the stability of charged intermediates, thereby dictating the stereochemical outcome.

While direct studies on this compound are limited, research on analogous fluorinated heterocyclic systems provides some insights. The difluoromethyl group is known to be a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups. These properties suggest that it could participate in intramolecular hydrogen bonding or other non-covalent interactions, which could influence the conformational preference of the tetrahydropyran ring and, consequently, the stereochemical outcome of reactions.

For example, in the synthesis of various fluorinated tetrahydropyran derivatives, high levels of diastereoselectivity have been achieved, often rationalized by the formation of a specific chair-like transition state that minimizes steric interactions and maximizes favorable electronic interactions. The stereochemical outcome is therefore a result of the interplay between the substituents on the ring and the nature of the reactants and catalysts.

Without specific experimental data on the derivatization of this compound, a detailed analysis of stereochemical outcomes remains speculative. Further empirical studies are necessary to elucidate the precise influence of the C4-difluoromethyl group on the stereoselectivity of various chemical transformations. Such research would be invaluable for the rational design and synthesis of novel, stereochemically defined derivatives with potential applications in various fields of chemistry.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are instrumental in mapping out the intricate details of reaction mechanisms involving 4-(difluoromethyl)tetrahydro-2H-pyran. These computational methods enable the investigation of reaction pathways, transition states, and the associated energy changes, offering a predictive understanding of chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict reaction pathways. researchgate.netresearchgate.net For reactions involving tetrahydropyran (B127337) derivatives, DFT calculations can elucidate mechanisms such as ring-opening, substitution, or elimination. For instance, studies on the thermal decomposition of dihydropyrans have utilized DFT to map out concerted reaction mechanisms involving six-membered transition states. mdpi.com In the context of this compound, DFT could be employed to model its behavior in various chemical environments, such as its stability and potential transformations under acidic or basic conditions.

A plausible reaction to study would be the nucleophilic substitution at the carbon bearing the difluoromethyl group or reactions involving the pyran oxygen. DFT calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. Functionals like B3LYP or M06-2X combined with appropriate basis sets (e.g., 6-31G(d,p) or larger) are commonly used for such investigations. nih.govcu.edu.eg The resulting data helps in constructing a detailed map of the potential energy surface governing the reaction.

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | General purpose, good for geometries and energies. |

| M06-2X | cc-pVTZ | Excellent for non-covalent interactions and thermochemistry. |

| PBE0 | def2-TZVP | Good for general purpose and organometallic chemistry. researchgate.net |

This table presents common combinations of functionals and basis sets used in computational chemistry for studying organic molecules.

The analysis of transition states (TS) is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. researchgate.net For a hypothetical reaction of this compound, such as a hydride transfer, computational methods can locate the TS geometry. researchgate.net Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition states, and products are calculated, an energy profile for the reaction can be constructed. researchgate.net This profile visualizes the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For complex, multi-step reactions, DFT can map out each individual step, identifying the rate-determining step—the one with the highest activation barrier.

Table 2: Example Energy Profile Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State | +25.4 | Highest energy point, activation barrier |

| Intermediate | -5.2 | A stable species formed during the reaction |

This table provides hypothetical energy values for key points along a reaction coordinate, illustrating a typical energy profile.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its intrinsic reactivity. Computational descriptors derived from its electronic structure offer a quantitative measure of its chemical behavior. scite.ai

Electronegativity (χ) and Chemical Potential (μ) : These indices measure the tendency of a molecule to attract electrons.

Chemical Hardness (η) : This describes the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. dergipark.org.tr

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons, acting as an electrophile. rsc.orgresearchgate.net

Nucleophilicity Index (N) : This measures the electron-donating capability of a molecule.

These descriptors can be calculated using the following equations based on ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies, respectively (Koopmans' theorem): dergipark.org.trresearchgate.net

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

ω = μ² / (2η)

For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the HOMO and LUMO energy levels, influencing its reactivity indices compared to the unsubstituted tetrahydropyran.

Table 3: Calculated Global Reactivity Descriptors for a Model Compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | +1.5 |

| HOMO-LUMO Gap | ΔE | 9.0 |

| Chemical Potential | μ | -3.0 |

| Chemical Hardness | η | 4.5 |

This table shows representative values for global reactivity indices calculated for a generic organic molecule, illustrating how these parameters are quantified.

During a chemical reaction, electrons are redistributed between molecules or within a molecule. Charge transfer analysis provides a quantitative description of this process. researchgate.net Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the reactants, intermediates, and products.

By examining the changes in atomic charges along the reaction pathway, one can identify where electron density is accumulating (nucleophilic centers) and where it is being depleted (electrophilic centers). This is particularly insightful for understanding the electronic changes that occur during the formation of reaction intermediates. For instance, in a reaction involving this compound, NBO analysis could reveal the extent of charge delocalization in a carbocation intermediate or the charge distribution in a transition state, providing a deeper understanding of the electronic factors that stabilize these transient species.

Conformational Analysis of Difluoromethylated Tetrahydropyrans

The three-dimensional shape, or conformation, of this compound is crucial as it can significantly influence its reactivity and physical properties. The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane (B81311). The substituent at the C4 position can be in either an axial or an equatorial position.

Computational methods are extensively used to determine the relative energies of different conformers. cwu.edu For this compound, the primary conformational question is the preference of the difluoromethyl group for the equatorial versus the axial position. Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions.

However, fluorine-containing groups can introduce complex stereoelectronic effects. Studies on fluorinated cyclohexanes have shown that the conformational preferences are not solely governed by sterics. nih.gov For the difluoromethyl group (-CHF₂), there can be subtle interactions, such as gauche effects or intramolecular hydrogen bonding, that might influence the conformational equilibrium. rsc.orgnih.gov Theoretical calculations can precisely quantify the energy difference (ΔG) between the axial and equatorial conformers, allowing for the prediction of their relative populations at a given temperature. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Regio- and Stereoselectivity in Synthetic Routes

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms and predicting the regio- and stereochemical outcomes in the synthesis of complex molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in public literature, the principles can be robustly applied based on mechanistic insights from analogous fluorinated tetrahydropyran syntheses. The primary synthetic routes amenable to such analysis are variations of the Prins cyclization and related oxonium ion-mediated processes.

The stereoselectivity in the formation of substituted tetrahydropyrans is often determined during the cyclization step, which involves the intramolecular reaction of an oxonium ion. nih.govnih.gov The formation of this compound would likely proceed through a key oxonium ion intermediate. Computational models can be employed to predict the preferred stereochemical outcome by analyzing the transition state energies for the formation of different diastereomers.

Mechanistic Considerations and Computational Modeling:

A plausible synthetic approach involves the reaction of a homoallylic alcohol with an aldehyde bearing a difluoromethyl group, mediated by a Lewis or Brønsted acid. The generally accepted mechanism for such a fluoro-Prins cyclization proceeds as follows nih.gov:

Activation of the aldehyde by an acid.

Reaction with the homoallylic alcohol to form an intermediate which, after elimination of water, generates a key oxonium ion.

Intramolecular cyclization of the oxonium ion to form a carbocationic intermediate.

Quenching of the carbocation by a fluorine source to yield the final product.

Computational studies would focus on the cyclization of the oxonium ion intermediate. The geometry of this intermediate and the energetic barriers of the subsequent transition states dictate the final stereochemistry of the product. DFT calculations can be used to model the energies of the chair-like transition states that lead to the cis and trans isomers. The relative stability of these transition states is influenced by steric and electronic factors, such as the orientation of the difluoromethyl group.

For instance, in the cyclization step, the difluoromethyl group can occupy either an axial or equatorial position in the developing tetrahydropyran ring. Computational analysis would typically reveal that the transition state leading to the thermodynamically more stable chair conformation with the bulky difluoromethyl group in an equatorial position is lower in energy, thus predicting it as the major product.

Predictive Data from Hypothetical DFT Studies:

To illustrate how computational chemistry can predict stereoselectivity, the following table presents hypothetical data from a DFT study on the transition states for the cyclization step leading to cis- and trans-4-(difluoromethyl)tetrahydro-2H-pyran. The calculations would typically be performed at a specific level of theory (e.g., B3LYP/6-311G**).

| Transition State | Stereochemical Outcome | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|---|

| TS-1 (Equatorial CHF₂) | trans-isomer | 0.00 | >95% |

| TS-2 (Axial CHF₂) | cis-isomer | 2.50 | <5% |

This hypothetical data suggests that the transition state (TS-1) leading to the trans isomer, where the difluoromethyl group is in a pseudo-equatorial position, is significantly lower in energy than the transition state (TS-2) leading to the cis isomer. This energy difference would strongly favor the formation of the trans product, thus predicting high diastereoselectivity. Such computational insights are invaluable for designing synthetic routes that yield the desired stereoisomer with high purity.

Further computational analyses, such as Non-Covalent Interaction (NCI) analysis, could be employed to visualize and understand the subtle intramolecular interactions that contribute to the stability of the preferred transition state. nih.gov These methods provide a deeper understanding of the factors controlling selectivity, guiding the choice of reactants, catalysts, and reaction conditions to optimize the synthesis of this compound.

Advanced Research Applications of 4 Difluoromethyl Tetrahydro 2h Pyran in Chemical Biology and Medicinal Chemistry

4-(Difluoromethyl)tetrahydro-2H-pyran as a Scaffold for Library Synthesis

The tetrahydro-2H-pyran ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its conformational stability and ability to engage in hydrogen bonding. The addition of a difluoromethyl group creates a unique starting point for the generation of diverse chemical libraries aimed at exploring new biological targets.

While this compound itself possesses limited reactive handles, its structure serves as a template for the synthesis of more functionalized derivatives ready for library development. Chemical synthesis can introduce reactive groups at various positions on the tetrahydropyran (B127337) ring, enabling a multitude of subsequent chemical transformations. For instance, the synthesis of analogs like 4-(bromomethyl)-4-(difluoromethyl)tetrahydro-2H-pyran introduces a highly reactive bromomethyl group. This electrophilic center can readily participate in nucleophilic substitution reactions with a wide array of nucleophiles—such as amines, thiols, and alcohols—to generate a diverse library of compounds from a single, advanced intermediate. This approach allows for the systematic exploration of the chemical space around the core scaffold, a critical step in identifying structure-activity relationships (SAR).

The pyran ring system is a foundational component for the construction of more complex, often fused or spirocyclic, heterocyclic architectures. researchgate.netresearchgate.net Pyran-2-one derivatives, for example, are well-established precursors for a wide range of heterocyclic systems through rearrangement and cyclization reactions. researchgate.net Similarly, functionalized 4H-pyrans can serve as key building blocks. nih.gov The this compound scaffold can be envisioned as a centerpiece in multi-component reactions designed to build elaborate molecular frameworks. By strategically functionalizing the THP ring, chemists can induce intramolecular cyclizations or engage the scaffold in cycloaddition reactions, leading to novel, three-dimensional structures that are highly sought after in drug discovery for their potential to access unique biological targets. researchgate.net

Strategic Incorporation of the Difluoromethyl Group in Molecular Design

The difluoromethyl (CHF₂) group is not merely a passive substituent; it is a functional bioisostere that actively modulates a molecule's properties to enhance its drug-like characteristics. researchgate.netnih.gov Its incorporation is a deliberate strategy to overcome common challenges in medicinal chemistry, including poor permeability, metabolic instability, and off-target effects.

Table 1: Comparison of Lipophilicity (ΔlogP) for Different Functional Groups This table illustrates the experimental change in lipophilicity when a methyl group (CH₃) is replaced by a difluoromethyl group (CF₂H) in various chemical scaffolds.

| Scaffold | ΔlogP (logP(XCF₂H) - logP(XCH₃)) | Reference |

| Anisoles | -0.1 to +0.4 | researchgate.net |

| Thioanisoles | -0.1 to +0.4 | researchgate.net |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug optimization. princeton.educambridgemedchemconsulting.comnih.gov The difluoromethyl group is recognized as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. researchgate.netnih.gov This is due to its unique ability to act as a "lipophilic hydrogen bond donor." researchgate.netnih.gov The hydrogen atom in the CHF₂ group is sufficiently acidic to form a hydrogen bond with biological targets, mimicking the hydrogen bond donor capability of an -OH or -NH group. However, unlike these polar groups, the CHF₂ group is more lipophilic, which, as discussed, can improve membrane permeability. This dual-functionality allows medicinal chemists to maintain a crucial binding interaction while simultaneously improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. princeton.edu

Table 2: Hydrogen Bond Acidity of the Difluoromethyl Group Compared to Other Functionalities Abraham's solute hydrogen bond acidity parameter 'A' quantifies the hydrogen bond donor strength of a molecule. Higher values indicate stronger donation.

| Functional Group | Representative Compound | Hydrogen Bond Acidity (A) | Reference |

| Difluoromethyl | Difluoromethyl anisoles | 0.085 - 0.126 | researchgate.net |

| Thiol | Thiophenol | Similar to CHF₂ | researchgate.net |

| Amine | Aniline | Similar to CHF₂ | researchgate.net |

| Hydroxyl | Phenol | Significantly higher than CHF₂ | researchgate.net |

Contributions to Fluorine-Containing Heterocycle Research

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at modulating a molecule's physicochemical and pharmacological properties. The compound this compound stands as a significant entity in the landscape of fluorine-containing heterocycles, primarily through its role as a building block and a structural motif that embodies key principles of fluorine chemistry in drug design. Its contributions are multifaceted, stemming from the unique electronic properties of the difluoromethyl group coupled with the conformational characteristics of the tetrahydropyran ring.

The difluoromethyl (CF2H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and amine moieties. chim.it This allows medicinal chemists to replace these functional groups in a bioactive molecule with a difluoromethyl group, which can lead to improved metabolic stability and enhanced lipophilicity, thereby potentially improving a drug candidate's pharmacokinetic profile. The acidic nature of the proton in the CF2H group also allows it to participate in hydrogen bonding interactions with biological targets, mimicking the interactions of the groups it replaces. chim.it

Research into fluorinated heterocycles has demonstrated that the introduction of fluorine can significantly alter the conformational preferences of the ring system. nih.gov In the context of the tetrahydropyran ring, a common scaffold in many biologically active compounds, the placement of a difluoromethyl group at the 4-position can influence the chair conformation and the orientation of substituents, which in turn can affect binding affinity to target proteins.

The synthesis of molecules like this compound contributes to the growing toolbox of fluorinated building blocks available to medicinal chemists. The development of synthetic routes to such compounds is a critical area of research, as it enables the exploration of a wider chemical space in drug discovery programs. The presence of the tetrahydropyran ring, a privileged scaffold in medicinal chemistry, combined with the advantageous properties of the difluoromethyl group, makes this compound and its derivatives valuable probes for investigating structure-activity relationships (SAR) in various therapeutic areas. semanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.